molecular formula C21H15N3O3S B2736446 4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid CAS No. 923123-40-4

4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid

Cat. No. B2736446
CAS RN: 923123-40-4
M. Wt: 389.43
InChI Key: BAYSPFVCSDUHNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ATPBCA involves the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid. This reaction yields angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones. Notably, intermediate products, such as (±)-(1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)benzoic acids, may also be isolated in some cases .

Scientific Research Applications

Anticonvulsant Properties

The synthesis of 4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid derivatives led to the identification of compounds with anticonvulsant activity against corazole-induced seizures . These compounds exhibit potential as antiepileptic agents, making them valuable candidates for further investigation.

Neurotropic Activity

Thieno[2,3-b]pyridines, including our compound of interest, have demonstrated neurotropic properties. Specifically, these derivatives exhibit psychological sedative effects. Unlike the tranquilizer diazepam, they remain inactive as central myorelaxants at anticonvulsant doses . Researchers are keen on exploring their impact on neural pathways and neurotransmitter systems.

Experimental Psychopharmacology

In the search for new neurotropic compounds, animal models play a crucial role. Researchers employ differentiated and integrated modeling approaches, such as using interoceptive irritants (e.g., corazole) and behavioral tests (e.g., open field test). By evaluating the spectra of pharmacological activity and assessing main and side effects, scientists can refine their selection from newly synthesized compounds .

Drug Development

Pyridine and its analogs frequently appear in the structures of various drugs. The incorporation of thieno[2,3-b]pyridines into drug scaffolds offers exciting possibilities. Researchers investigate their potential as lead compounds for novel medications targeting neurological disorders, mood regulation, or cognitive enhancement .

Anticancer Properties

While not directly studied for this compound, related 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have shown promising anti-proliferative activity against cancer cell lines . Further exploration could reveal whether our compound shares similar properties.

Structural Characterization

Researchers can use X-ray structural analysis to characterize the stereochemistry of synthesized compounds. Understanding their three-dimensional arrangement provides insights into their interactions with biological targets and potential binding sites .

properties

IUPAC Name

4-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c22-17-15-10-11-16(12-4-2-1-3-5-12)24-20(15)28-18(17)19(25)23-14-8-6-13(7-9-14)21(26)27/h1-11H,22H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYSPFVCSDUHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid

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